5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0896149
InChI:
InChI=1S/C21H20N2O3S/c1-4-8-15-11-14(12-17(26-3)19(15)24)13-18-20(25)23(2)21(27-18)22-16-9-6-5-7-10-16/h4-7,9-13,24H,1,8H2,2-3H3/b18-13+,22-21?
SMILES:
CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3
Molecular Formula:
C21H20N2O3S
Molecular Weight:
380.5 g/mol
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC0896149
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O3S |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | (5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H20N2O3S/c1-4-8-15-11-14(12-17(26-3)19(15)24)13-18-20(25)23(2)21(27-18)22-16-9-6-5-7-10-16/h4-7,9-13,24H,1,8H2,2-3H3/b18-13+,22-21? |
| Standard InChI Key | FHMHAKHMSNXNKW-CTNAHEIOSA-N |
| Isomeric SMILES | CN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=NC3=CC=CC=C3 |
| SMILES | CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3 |
| Canonical SMILES | CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator